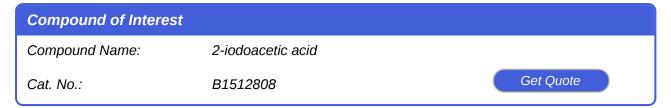


2-iodoacetic acid chemical properties and reactivity

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An In-Depth Technical Guide to 2-lodoacetic Acid: Chemical Properties and Reactivity

Introduction

2-lodoacetic acid (IAA) is an organoiodine compound derived from acetic acid with the chemical formula ICH₂CO₂H.[1][2] It is a potent and irreversible alkylating agent widely utilized by researchers, scientists, and drug development professionals.[1][2] Its high reactivity, particularly towards sulfhydryl groups, makes it an invaluable tool in proteomics for modifying cysteine residues, in enzymology as an inhibitor of cysteine-dependent enzymes, and in various biochemical assays.[1][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and common experimental applications of **2-iodoacetic acid**.

Chemical and Physical Properties

2-lodoacetic acid is a colorless or white crystalline solid at room temperature.[4][5] It is highly soluble in water and other polar solvents due to the presence of its polar carboxylic acid and iodo functional groups, which facilitate hydrogen bonding.[2][4] The compound is sensitive to light and heat and should be stored under refrigerated conditions to maintain its stability.[5][6]

Table 1: Physicochemical Properties of **2-lodoacetic Acid**



Property	Value	References
Chemical Formula	ICH2CO2H	[1]
Molar Mass	185.95 g/mol	[4][7]
Appearance	Colorless crystals or white crystalline powder	[4][5]
Melting Point	79-81 °C	[1][2]
Boiling Point	208 °C (decomposes)	[1][2]
рКа	3.12 - 3.18	[1][2]
Water Solubility	600 g/L (at 20 °C)	[2][5]
Storage Temperature	2-8°C, protect from light	[5][6]

Reactivity and Mechanism of Action

The primary reactivity of **2-iodoacetic acid** stems from its function as a strong alkylating agent. [1][2] The carbon atom bonded to the iodine is electrophilic and highly susceptible to nucleophilic attack by electron-rich groups. This reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon, displacing the iodide ion, which is an excellent leaving group.

Alkylation of Cysteine Residues

The most significant reaction of **2-iodoacetic acid** in a biological context is the alkylation of the thiol group (-SH) of cysteine residues in proteins.[1][3] The sulfur atom in cysteine is a potent nucleophile that readily attacks the electrophilic carbon of iodoacetic acid.[8] This results in the formation of a stable, covalent thioether bond, yielding an S-carboxymethylcysteine derivative. [3][9] This modification introduces a negative charge to the cysteine side chain and prevents the formation or re-formation of disulfide bonds, a critical step in protein characterization and sequencing.[9][10][11]

Alkylation of a cysteine residue by **2-iodoacetic acid**.

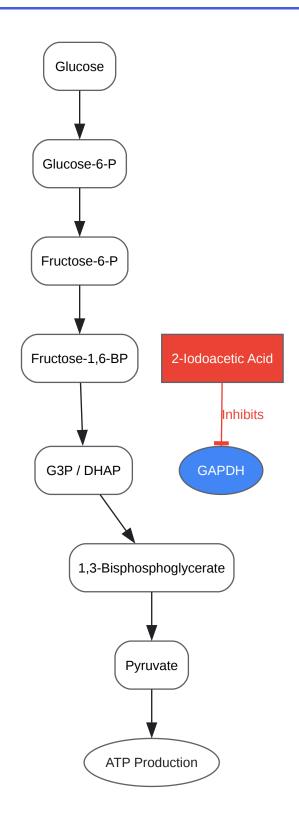


While highly reactive towards cysteine, **2-iodoacetic acid** can also react with other nucleophilic amino acid side chains, such as histidine, but at a much slower rate.

Applications in Biochemical Research Enzyme Inhibition

2-lodoacetic acid is an irreversible inhibitor of enzymes that rely on a catalytic cysteine residue in their active site.[1] This includes a wide range of enzymes such as cysteine proteases and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[1][12][13] By alkylating the active site cysteine, IAA permanently blocks the enzyme's catalytic activity.[1] This property is frequently exploited to study metabolic pathways. For instance, treating cells with iodoacetic acid inhibits GAPDH, leading to an accumulation of upstream glycolytic intermediates like fructose-1,6-bisphosphate (FBP) and a depletion of downstream metabolites.[12][14]





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Inhibition of GAPDH in the glycolysis pathway by 2-iodoacetic acid.

Use in Proteomics



In mass spectrometry-based proteomics, **2-iodoacetic acid** is essential for sample preparation.[15] Proteins are first treated with a reducing agent, such as dithiothreitol (DTT), to break all disulfide bonds.[16][17] To prevent these bonds from reforming, which would interfere with enzymatic digestion and subsequent analysis, **2-iodoacetic acid** is added to irreversibly cap the newly exposed cysteine residues.[10][11][15] This S-carboxymethylation ensures that peptides are correctly identified and quantified.[9]

Comparison with 2-Iodoacetamide

2-lodoacetamide (IAM) is another common alkylating agent with similar reactivity to IAA.[11] [18] Both target cysteine residues.[11][18] However, iodoacetamide is often reported to react faster than iodoacetic acid.[1][18] A key difference is that IAA introduces a negative charge upon alkylation (S-carboxymethylcysteine), while IAM results in a neutral modification (S-carboxyamidomethylcysteine).[9] Studies have also shown they can have differential effects on cellular metabolism; for example, in cultured astrocytes, IAA is a more potent inhibitor of GAPDH and glycolysis, whereas IAM more efficiently depletes cellular glutathione.[19][20][21]

Experimental Protocols

Protocol 1: In-Solution Protein Reduction and Alkylation for Mass Spectrometry

This protocol describes the standard procedure for preparing protein samples for enzymatic digestion and subsequent mass spectrometry analysis.[17][22]

Materials:

- Protein sample in a suitable buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
- Dithiothreitol (DTT) stock solution (e.g., 500 mM)
- 2-lodoacetic acid (IAA) solution (e.g., 500 mM, freshly prepared and protected from light)
- Quenching solution (e.g., DTT)
- Digestion buffer (e.g., 25 mM Tris-HCl, pH 8.2)

Procedure:

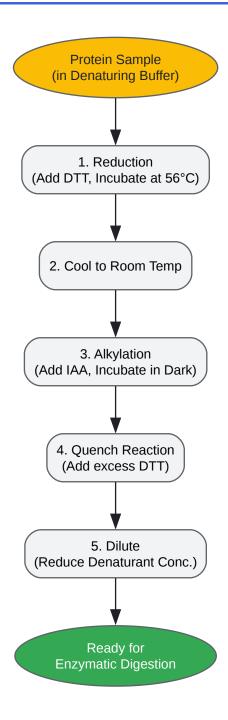
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- Reduction: Add DTT to the protein solution to a final concentration of 5 mM. Incubate the mixture for 25-45 minutes at 56°C to reduce all disulfide bonds.[17]
- Cooling: Allow the sample to cool to room temperature.
- Alkylation: Add freshly prepared IAA solution to a final concentration of 14-15 mM.[17][22]
 Incubate for 30 minutes at room temperature in complete darkness to alkylate the free cysteine residues.[17]
- Quenching: Add DTT to a final concentration of an additional 5 mM to quench any unreacted
 IAA. Incubate for 15 minutes at room temperature in the dark.[17]
- Sample Preparation for Digestion: Dilute the sample at least 5-fold with a suitable buffer (e.g., 25 mM Tris-HCl) to reduce the urea concentration to below 2 M, which is critical for optimal activity of enzymes like trypsin.[17]
- The sample is now ready for enzymatic digestion.





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General workflow for in-solution protein reduction and alkylation.

Protocol 2: Cysteine-Reactive iodoTMT™ Labeling

This protocol provides a method for the specific labeling and quantification of cysteine-containing peptides using iodoTMT™ (Tandem Mass Tag) reagents, which contain an iodoacetyl reactive group.[23][24][25]



Materials:

- Protein sample (100-200 μg) in lysis buffer (e.g., 50 mM HEPES, pH 8.0, 0.1% SDS)
- TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 0.5 M)
- iodoTMT™ Reagent
- Acetone, pre-chilled to -20°C
- Trypsin
- Desalting spin columns
- · Anti-TMT antibody resin for enrichment

Procedure:

- Protein Reduction: Add TCEP to the protein solution to a final concentration of 5 mM.
 Incubate for 1 hour at 50°C.[23][24]
- Labeling: Add the iodoTMT[™] reagent to a final concentration of 5-10 mM. Incubate for 1 hour at 37°C, protected from light.[23][24]
- Removal of Excess Reagent: Precipitate the labeled proteins by adding at least 4 volumes of cold (-20°C) acetone. Incubate at -20°C for 4 hours to overnight.[23][24]
- Pelleting: Centrifuge the sample to pellet the protein and carefully decant the acetone.
- Digestion: Resuspend the protein pellet and digest with trypsin (or another suitable protease)
 at 37°C for 4 hours to overnight.[23][24]
- Desalting: Desalt the resulting peptide mixture using a C18 spin column.[23][24]
- Enrichment (Optional): For low-abundance peptides, labeled peptides can be enriched using an anti-TMT antibody resin.[23][24] Incubate the desalted peptides with the resin overnight at 4°C. Wash the resin extensively and then elute the bound peptides.[24]



• The labeled peptides are now ready for LC-MS/MS analysis.

Safety and Handling

2-lodoacetic acid is a hazardous chemical that requires careful handling.

Table 2: Safety and Hazard Information



Hazard	Description	References
Toxicity	Toxic if swallowed (GHS06).	[6][26]
Corrosivity	Causes severe skin burns and eye damage (GHS05).	[6][26]
Sensitization	May cause an allergic skin reaction.	[6]
Handling	Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[6][27][28] [29]	
First Aid (Eyes)	Immediately flush with water for at least 20-30 minutes. Remove contact lenses if present. Seek immediate medical attention.[27][29]	
First Aid (Skin)	Immediately flush affected area with large amounts of water while removing contaminated clothing. Wash thoroughly with soap and water. Seek immediate medical attention.[27][29]	
First Aid (Ingestion)	Do NOT induce vomiting. Rinse mouth. If victim is conscious, give a cup of water. Seek immediate medical attention.[6][29]	_
First Aid (Inhalation)	Move person to fresh air. Seek medical attention if symptoms develop.[27][29]	



Storage	Store in a tightly closed
	container in a cool, dry, well-
	ventilated place. Keep
	refrigerated (2-8°C) and
	protected from light.[6][29]
Disposal	Dispose of contents/container
	in accordance with local,
	regional, national, and
	international regulations.[6]

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